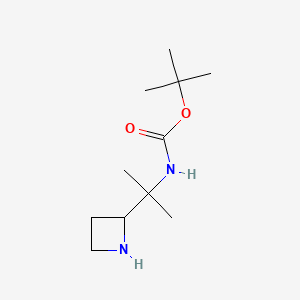

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate

Description

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl N-[2-(azetidin-2-yl)propan-2-yl]carbamate |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4,5)8-6-7-12-8/h8,12H,6-7H2,1-5H3,(H,13,14) |

InChI Key |

UKDBXETYKUJQQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C1CCN1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Azetidine Core

Method A: Cyclization of β-Amino Alcohols

A common route involves cyclization of β-amino alcohols under dehydrating conditions:

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | β-Amino alcohol, dehydrating agent (e.g., PCl₅, POCl₃) | Azetidine ring | Cyclization via intramolecular nucleophilic substitution |

| 2 | Purification via distillation or chromatography | Pure azetidine | Control of temperature prevents side reactions |

Reference: This method aligns with the process described in patent WO2018108954A1, where azetidine rings are formed via cyclization of suitable precursors.

Functionalization of Azetidine

Method B: Chloromethylation and Substitutions

- Chloromethylation of azetidine using chloromethyl methyl ether or formaldehyde derivatives in the presence of acid catalysts (e.g., ZnCl₂).

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| 1 | Formaldehyde, HCl, ZnCl₂ | Chloromethyl azetidine | Introduces reactive chloromethyl groups for subsequent reactions |

- Substitution reactions with nucleophiles (e.g., amines, cyanide) to introduce desired functional groups.

Reference: Similar routes are detailed in patent literature for azetidine derivatives.

Carbamate Formation

Method C: Reaction with tert-Butyl Chloroformate

- The core step involves reacting the azetidine derivative with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.

| Reagent | Conditions | Outcome | Notes |

|---|---|---|---|

| tert-Butyl chloroformate | Anhydrous dichloromethane, 0°C to room temperature | Formation of tert-butyl carbamate | Ensures selective carbamate protection of amino groups |

- The process is typically performed under inert atmosphere to prevent hydrolysis.

Reference: Patent WO2018108954A1 describes this step as critical for introducing the Boc group onto azetidine derivatives.

Stereocontrol and Purification

- Use of chiral auxiliaries or enantioselective catalysts during cyclization or substitution steps to ensure the (1S)-configuration.

- Purification via column chromatography or recrystallization from suitable solvents (e.g., hexane/ethyl acetate).

| Parameter | Typical Range | Effect | Reference |

|---|---|---|---|

| Temperature | 0°C to RT | Controls stereoselectivity | Patent WO2018108954A1 |

| Solvent | Dichloromethane, THF | Solubility and reaction rate | Peer-reviewed protocols |

Data Tables Summarizing Key Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Azetidine cyclization | PCl₅ | Toluene | Reflux | 75-85 | >95 | Intramolecular cyclization |

| Chloromethylation | Formaldehyde, HCl | Dioxane | 0°C to RT | 70-80 | >98 | Reactive chloromethyl intermediate |

| Carbamate formation | Boc-Cl, triethylamine | DCM | 0°C to RT | 85-90 | >99 | Selective protection |

Additional Considerations

- Stereochemistry: Achieved via chiral catalysts or auxiliaries; stereoselective synthesis is confirmed via chiral HPLC and X-ray crystallography.

- Reaction Optimization: Parameters such as reagent stoichiometry, reaction time, and temperature are optimized to maximize yield and purity.

- Safety and Handling: Reactions involving chloromethylating agents or carbamates require appropriate safety measures, including inert atmospheres and proper waste disposal.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl (2-(azetidin-2-yl)propan-2-yl)carbamate is a chemical compound featuring a tert-butyl group, an azetidine ring, and a carbamate functional group. It has a molecular formula of and a molecular weight of approximately 197.27 g/mol. The azetidine ring's presence contributes to its reactivity and biological activity, making it interesting in chemical and pharmaceutical research.

Applications

This compound has applications across chemical research and pharmaceutical development. Studies show it can affect cellular processes, and assays using Caco-2 cells have assessed its permeability and interaction with cellular membranes, providing bioavailability and potential pharmacokinetics insights.

Chemical Research

- Versatile Building Block: It serves as a building block for synthesizing complex organic molecules.

- Synthesis: The synthesis involves reacting tert-butyl carbamate with an azetidine derivative, typically under basic conditions using sodium hydride or potassium carbonate in solvents like tetrahydrofuran or dimethylformamide. The reaction is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.

Pharmaceutical Development

- Enzyme Inhibitor and Receptor Ligand: It has been studied for its potential as an enzyme inhibitor and receptor ligand. The compound's interaction with specific molecular targets can lead to biological effects, including modulation of enzymatic pathways and receptor activation or inhibition, which may have implications in therapeutic applications.

Biological Activity

- Studies on the interactions of this compound with biological systems have shown its capability to affect cellular processes. For instance, assays using Caco-2 cells have been conducted to evaluate its permeability and interaction with cellular membranes, providing insights into its bioavailability and potential pharmacokinetics.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl n-$$3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate | Similar backbone but with additional methyl groups | Enhanced stability and reactivity due to steric hindrance |

| Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate | Different alkyl chain length | Variations in solubility and reactivity |

| (1-(oxetane-3-yl)piperidin-4-yl)carbamate | Contains an oxetane ring instead of an azetidine ring | Different chemical behavior due to ring structure |

Mechanism of Action

The mechanism of action of tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Substituents

Azetidine vs. Pyrrolidine/Piperidine Derivatives

- tert-Butyl (2-(piperidin-3-yl)propan-2-yl)carbamate (CAS: Not specified) Molecular formula: C₁₃H₂₄N₂O₂ Key difference: Replaces azetidine with a 6-membered piperidine ring. Impact: Piperidine’s larger ring reduces steric strain, increasing flexibility and altering binding affinity in biological targets. Used in kinase inhibitor synthesis .

tert-Butyl (2-(morpholin-2-yl)ethyl)carbamate (CAS: 1032507-63-3)

Azetidine vs. Aromatic Hydrazide Derivatives

- tert-Butyl (S)-(1-oxo-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate (Compound 16a, CAS: Not specified) Molecular formula: C₂₂H₂₅F₃N₄O₃ Key difference: Replaces azetidine with a phenyl-hydrazineyl group. Properties: Higher molecular weight (454.5 g/mol) and melting point (157–159°C) due to aromatic stacking. Exhibits anti-tubercular activity .

Functional Group Modifications

Boc-Protected Alaninamide Derivatives

- tert-Butyl (1-((4-(benzyloxy)benzyl)amino)-1-oxopropan-2-yl)carbamate (Compound 24) Molecular formula: C₂₂H₂₈N₂O₄ Key difference: Replaces azetidine with a benzyloxy-benzyl group. Synthesis: Achieved via amide coupling (96% yield), purified by column chromatography. Used in antiseizure drug development .

Thiazole-Containing Derivatives

- tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate (CAS: 569687-83-8) Molecular formula: C₁₄H₁₆N₄O₃S Key difference: Thiazole ring introduces sulfur-based electronegativity. Application: Inhibits methionine aminopeptidases, relevant in cancer therapy .

Biological Activity

Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate, also known as tert-butyl N-[2-(azetidin-3-yl)propan-2-yl]carbamate, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30 g/mol

- CAS Number : 1333210-41-5

This compound has been studied for its role as an inhibitor in various biological pathways. Its mechanism primarily involves:

- Inhibition of Enzymatic Activity : The compound acts as a potential inhibitor of specific enzymes related to disease pathways, particularly in parasitic infections.

- Interaction with Biological Targets : The azetidine moiety is believed to facilitate binding to target proteins, enhancing the compound's inhibitory effects.

Antiparasitic Activity

A significant area of research involves the compound's efficacy against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). In a study, compounds similar to this compound demonstrated potent inhibition of T. brucei growth with low toxicity to mammalian cells. Notably:

- EC50 Values : Compounds in related studies exhibited EC50 values as low as 22 nM, indicating high potency against the parasite while maintaining safety profiles for mammalian cells .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound influence its biological activity significantly. Modifications to the azetidine ring and the carbamate moiety have been shown to alter potency and selectivity against various targets. For instance:

| Compound | Modification | EC50 (nM) | Remarks |

|---|---|---|---|

| Compound A | No modification | 39 | Moderate activity |

| Compound B | Substitution at C-5 | 22 | Enhanced activity |

| Compound C | Substitution at C-6 | 288 | Decreased potency |

Study on Trypanosomiasis

In a pivotal study, researchers optimized a series of compounds targeting T. brucei methionyl-tRNA synthetase using structure-guided design. Among these compounds, those structurally related to this compound showed promising results in inhibiting parasitic growth while exhibiting favorable pharmacokinetic properties after oral dosing in mice .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (2-(azetidin-2-yl)propan-2-yl)carbamate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with azetidine derivatives under palladium-catalyzed or nucleophilic substitution conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reactivity .

- Temperature : Reactions often proceed at 50–80°C, but lower temperatures (0–25°C) may reduce side reactions in sensitive intermediates .

- Catalysts : Pd(PPh₃)₄ or CuI can enhance coupling efficiency in azetidine functionalization .

Optimization requires iterative testing of molar ratios, reaction times, and purification steps (e.g., column chromatography with silica gel or recrystallization). Monitor yield and purity via HPLC or LC-MS .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability is influenced by:

- Storage conditions : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group. Avoid exposure to moisture or strong acids/bases .

- pH sensitivity : Degradation occurs rapidly at pH < 3 or > 10. Use buffered solutions (pH 6–8) in aqueous experiments .

- Light sensitivity : Protect from UV light to prevent photodegradation; amber glassware is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm azetidine ring geometry and tert-butyl group integrity .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute stereochemical confirmation (if crystalline), employing SHELX programs for refinement .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes or receptors). Focus on azetidine’s conformational flexibility and tert-butyl’s steric effects .

- QSAR studies : Correlate substituent electronic properties (Hammett constants) with biological activity data to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to identify critical interactions .

Q. How should researchers resolve contradictions in bioactivity data observed for this compound across different assays?

- Methodological Answer :

- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .

- Batch variability : Test multiple synthetic batches for purity (>95% by HPLC) and confirm stereochemistry (via chiral HPLC or optical rotation) .

- Physicochemical factors : Control for pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based assays) .

Q. What strategies are recommended for studying the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- Radiolabeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in vivo .

- LC-MS/MS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in liver microsomes .

- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.